Methoxycarbonylcholine
Description
Methoxycarbonylcholine, systematically named 2-(methoxycarbonyloxy)-N,N,N-trimethylethanaminium iodide, is a quaternary ammonium compound belonging to the choline ester family. Structurally, it consists of a choline backbone (N,N,N-trimethylethanaminium) esterified with a methoxycarbonyloxy group at the hydroxyl position . This modification differentiates it from other choline derivatives, such as acetylcholine, by replacing the acetyl group with a methoxycarbonyl moiety. The compound has been studied primarily for its crystallographic properties, with structural determinations performed at 105 K to elucidate conformational and geometric details . While its biological activity remains less characterized compared to classical choline esters, its structural attributes make it a subject of interest in comparative analyses of choline-based molecules.
Properties
CAS No. |
70384-36-0 |
|---|---|
Molecular Formula |
C7H16INO3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2-methoxycarbonyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO3.HI/c1-8(2,3)5-6-11-7(9)10-4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GCSBRXXEHVTADB-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)OC.[I-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)OC.[I-] |
Synonyms |
methoxycarbonylcholine methoxycarbonylcholine iodide methoxycarbonylcholine picrate salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Choline Esters
| Parameter | This compound | Acetylcholine Chloride | Carbamoylcholine (Chloride) | Succinylcholine (Iodide) |
|---|---|---|---|---|
| Ester Group | Methoxycarbonyloxy | Acetyloxy | Carbamoyloxy | Succinyloxy (dioxy) |
| C-O Bond Length (Å) | 1.34 | 1.32 | 1.33 | 1.35 (avg.) |
| N-C-C-O Torsion Angle | 72.5° | 68.3° | 70.1° | 75.8° (avg.) |
| Molecular Conformation | Extended | Partially folded | Folded | Linear, dimeric |
- Ester Group Influence : The methoxycarbonyloxy group in this compound introduces steric and electronic effects distinct from the acetyloxy group in acetylcholine. This results in a slightly longer C-O bond (1.34 Å vs. 1.32 Å) and a larger torsion angle (72.5° vs. 68.3°), suggesting reduced conformational flexibility compared to acetylcholine .
- Conformational Flexibility: Succinylcholine, a dimeric ester, adopts a linear conformation due to its two ester linkages, whereas this compound exhibits an extended monomeric structure. Carbamoylcholine, with a carbamoyloxy group, shows intermediate folding due to hydrogen-bonding capabilities of the carbamoyl group .
Broader Context of Choline Derivatives
This compound is one of many choline derivatives, including fluorocholine (used in PET imaging) and hexanoylcholine (a surfactant analog) . These compounds highlight the versatility of choline’s quaternary ammonium core, which can be modified for diverse applications ranging from neurotransmission to industrial uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
